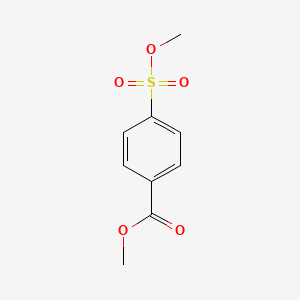

Methyl 4-(methoxysulfonyl)benzoate

Description

Methyl 4-(methoxysulfonyl)benzoate (C$9$H${10}$O$5$S, molecular weight: 230.24 g/mol) is a benzoate ester derivative featuring a methoxysulfonyl (–SO$2$OCH$_3$) substituent at the para position of the aromatic ring. The methoxy group attached to the sulfonyl moiety further modulates its electronic and steric properties, influencing solubility and interaction with biological targets.

For instance, sulfonyl groups are often introduced via sulfonation reactions or nucleophilic substitution. A plausible method involves the reaction of methyl 4-hydroxybenzoate with methoxysulfonyl chloride under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

methyl 4-methoxysulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYRHZUZCWYCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(methoxysulfonyl)benzoate can be synthesized through several methods. One common approach involves the sulfonylation of methyl 4-hydroxybenzoate. The reaction typically uses methanesulfonyl chloride (CH3SO2Cl) as the sulfonylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(methoxysulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The methoxysulfonyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(methoxysulfonyl)benzoic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., LiAlH), solvents (e.g., ether, tetrahydrofuran).

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water or aqueous solvents.

Major Products:

Substitution: Sulfonamide or sulfonate derivatives.

Reduction: 4-(methoxysulfonyl)benzyl alcohol.

Hydrolysis: 4-(methoxysulfonyl)benzoic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-(methoxysulfonyl)benzoate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis, leading to cell lysis .

Case Study:

- A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

Experimental Findings:

- In vitro assays revealed that this compound effectively inhibited the formation of reactive oxygen species (ROS), suggesting its potential use in formulations aimed at reducing oxidative damage .

Material Science Applications

This compound is being explored as a building block for advanced materials. Its unique chemical structure allows for the modification of polymer properties.

Polymerization Studies:

- Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The inclusion of this compound has been linked to improved performance characteristics in various applications, including coatings and adhesives .

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against bacteria and fungi; disrupts cell wall synthesis. |

| Antioxidant Properties | Scavenges free radicals; potential use in health supplements or cosmetic formulations. |

| Material Science | Enhances properties of polymers; improves thermal stability and mechanical strength. |

Mechanism of Action

The mechanism by which methyl 4-(methoxysulfonyl)benzoate exerts its effects depends on its application. In enzyme inhibition studies, the methoxysulfonyl group can interact with the active site of enzymes, blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methoxysulfonyl group distinguishes this compound from other benzoate derivatives. Key comparisons include:

*Lipophilicity estimates based on substituent contributions .

Key Observations :

- The methoxysulfonyl group confers higher polarity compared to methylsulfonyl or aryl ether substituents, enhancing solubility in polar aprotic solvents like DMSO or acetonitrile.

- Compounds with bulky or hydrophobic groups (e.g., tosyloxy in 4e) exhibit reduced aqueous solubility, favoring lipid membranes in biological systems .

Critical Comparison :

Biological Activity

Methyl 4-(methoxysulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxy group and a sulfonyl group attached to the benzoate structure. Its chemical formula is C10H12O4S, and it is often synthesized for various applications including drug development and as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. It may act as a substrate or inhibitor in biochemical pathways, influencing cellular processes such as protein synthesis and microbial growth.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits selective antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These results indicate that the compound may inhibit bacterial growth by disrupting essential cellular functions, potentially through interference with protein synthesis pathways .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. Studies suggest that it may help attenuate the inflammatory paracrine loop between macrophages and adipocytes, which is crucial in conditions like insulin resistance and type 2 diabetes .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluating various sulfonamide derivatives highlighted this compound's effectiveness against MRSA (Methicillin-resistant Staphylococcus aureus), showing a bactericidal action with MIC values comparable to established antibiotics .

- Inflammation Modulation : Research demonstrated that compounds similar to this compound could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Microbial Regulation : Another study explored the use of methyl sulfonyl methane (MSM), related to this compound, for enhancing microbial fermentation processes. This highlights its utility not just in therapeutic contexts but also in biotechnological applications .

Q & A

Q. What are the common synthetic routes for Methyl 4-(methoxysulfonyl)benzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves sulfonation of methyl 4-hydroxybenzoate followed by methoxylation. Key steps include:

- Sulfonation : Reacting methyl 4-hydroxybenzoate with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in anhydrous conditions .

- Methoxylation : Substitution of the sulfonyl chloride intermediate with methanol under basic conditions (e.g., NaOH or K₂CO₃) .

- Purification : Column chromatography (e.g., chloroform as eluent) or recrystallization to isolate the product .

Critical factors include temperature control (<60°C to prevent ester hydrolysis), stoichiometric excess of sulfonating agents, and inert atmosphere to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester (-COOCH₃) and sulfonyl (-SO₂-) groups. Key signals: ~3.9 ppm (methoxy) and 8.0–8.3 ppm (aromatic protons) .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and 1350–1150 cm⁻¹ (symmetric/asymmetric S=O stretching) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Data Validation : Use SHELXL for structure refinement to ensure bond lengths/angles align with expected values (e.g., C-S bond ~1.76 Å, S=O ~1.43 Å) .

- Software Cross-Check : Compare results with ORTEP-III for visualization of thermal ellipsoids and molecular packing .

- Benchmarking : Reference analogous structures (e.g., methyl benzoate sulfonates in Acta Crystallographica) to validate deviations <0.05 Å .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

- Methodological Answer :

- Toxicity Profiling : Conduct acute toxicity assays (oral, dermal, inhalation) per GHS Category 4 guidelines (e.g., LD₅₀ > 300 mg/kg) .

- Safety Protocols : Use fume hoods for synthesis, PPE (gloves, goggles), and in vitro testing (e.g., cell viability assays) before in vivo studies .

- Waste Management : Neutralize sulfonic acid byproducts with bicarbonate before disposal .

Q. How does the electronic nature of the methoxysulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The -SO₂-OCH₃ group activates the benzene ring for electrophilic substitution at the meta position.

- Reactivity Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., FeCl₃) to enhance reaction rates .

- Case Study : Compare with methyl 4-(methylsulfanyl)benzoate, where the -SMe group is less deactivating, leading to para-substitution dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.